molecular formula C14H19NO2 B11788925 4-(4-(tert-Butoxy)phenyl)pyrrolidin-2-one

4-(4-(tert-Butoxy)phenyl)pyrrolidin-2-one

Cat. No.: B11788925
M. Wt: 233.31 g/mol
InChI Key: RBSUKBLGZYXLOZ-UHFFFAOYSA-N
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Description

4-(4-(tert-Butoxy)phenyl)pyrrolidin-2-one is a compound that belongs to the class of pyrrolidinones, which are five-membered lactams. This compound is characterized by the presence of a tert-butoxy group attached to a phenyl ring, which is further connected to a pyrrolidin-2-one moiety. Pyrrolidinones are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

The synthesis of 4-(4-(tert-Butoxy)phenyl)pyrrolidin-2-one can be achieved through various synthetic routes. One common method involves the reaction of 4-(tert-butoxy)benzaldehyde with pyrrolidin-2-one in the presence of a suitable catalyst. The reaction conditions typically involve heating the reactants in a solvent such as ethanol or methanol. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

4-(4-(tert-Butoxy)phenyl)pyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring, using reagents such as halogens or alkylating agents.

Scientific Research Applications

4-(4-(tert-Butoxy)phenyl)pyrrolidin-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as an intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: It is explored for its potential use in drug discovery and development, particularly in the design of novel therapeutic agents.

    Industry: The compound is used in the production of various chemicals and materials, including polymers and resins

Mechanism of Action

The mechanism of action of 4-(4-(tert-Butoxy)phenyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

4-(4-(tert-Butoxy)phenyl)pyrrolidin-2-one can be compared with other similar compounds, such as:

    Pyrrolidin-2-one: A simpler analog without the tert-butoxy and phenyl substituents.

    4-Phenylpyrrolidin-2-one: Similar structure but lacks the tert-butoxy group.

    4-(tert-Butoxy)phenylpyridine: Contains a pyridine ring instead of a pyrrolidinone ring.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity .

Properties

Molecular Formula

C14H19NO2

Molecular Weight

233.31 g/mol

IUPAC Name

4-[4-[(2-methylpropan-2-yl)oxy]phenyl]pyrrolidin-2-one

InChI

InChI=1S/C14H19NO2/c1-14(2,3)17-12-6-4-10(5-7-12)11-8-13(16)15-9-11/h4-7,11H,8-9H2,1-3H3,(H,15,16)

InChI Key

RBSUKBLGZYXLOZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1=CC=C(C=C1)C2CC(=O)NC2

Origin of Product

United States

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